molecular formula C18H27N3O2 B5789686 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B5789686
M. Wt: 317.4 g/mol
InChI Key: VBJJSRSBVONCCH-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a piperazine ring substituted with a propanoyl group and a phenyl ring substituted with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Propanoyl Group: The piperazine intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to introduce the propanoyl group.

    Formation of the Phenyl Intermediate: The phenyl ring is synthesized separately by reacting benzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the piperazine and phenyl intermediates through an amide bond formation reaction. This is typically achieved by reacting the piperazine intermediate with the phenyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a pyrimidine ring.

    4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Contains a pyridine ring.

Uniqueness

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is unique due to its specific substitution pattern on the piperazine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-18(23)21-11-9-20(10-12-21)16-7-5-15(6-8-16)19-17(22)13-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJSRSBVONCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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